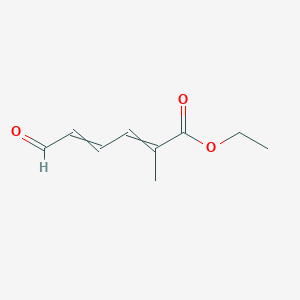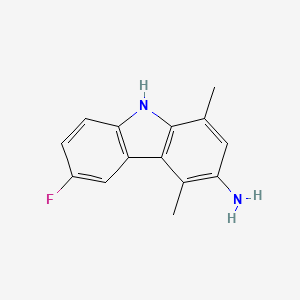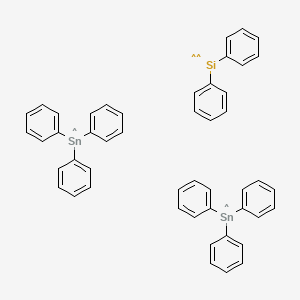![molecular formula C15H13ClN2O2 B14292999 N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide CAS No. 113003-31-9](/img/structure/B14292999.png)
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group linked to a 4-chlorophenylmethyl carbamoyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide typically involves the reaction of 4-chlorobenzylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or chlorophenylmethyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides or chlorophenylmethyl derivatives.
科学的研究の応用
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- N-{[(4-Chlorophenyl)methyl]carbamoyl}benzoic acid
- N-{[(4-Chlorophenyl)methyl]carbamoyl}aniline
- N-{[(4-Chlorophenyl)methyl]carbamoyl}phenylacetamide
Uniqueness
N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide is unique due to its specific structural features, such as the presence of both benzamide and 4-chlorophenylmethyl groups
特性
CAS番号 |
113003-31-9 |
|---|---|
分子式 |
C15H13ClN2O2 |
分子量 |
288.73 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methylcarbamoyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-6-11(7-9-13)10-17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,10H2,(H2,17,18,19,20) |
InChIキー |
KGXZIGOUHDELCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)


![Ethyl 2-[2,2-bis(phenylsulfanyl)propyl]pent-4-enoate](/img/structure/B14292958.png)







